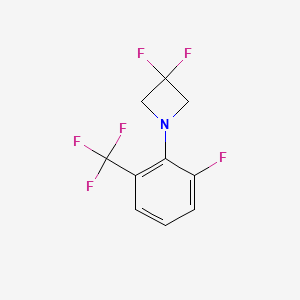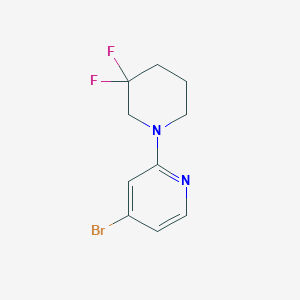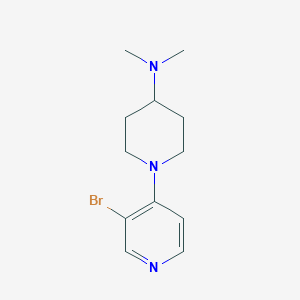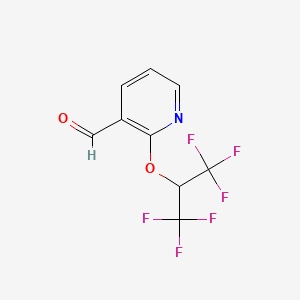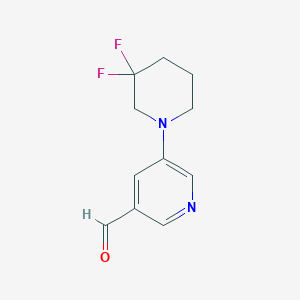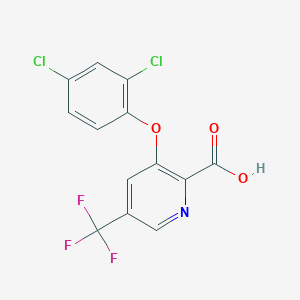
3-(2,4-二氯苯氧基)-5-三氟甲基吡啶-2-羧酸
描述
2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound extensively used as a weed killer on cereal crops and pastures . It is usually commercialized as salt, amine, and ester formulations .
Synthesis Analysis
2,4-D is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .
Molecular Structure Analysis
The chemical formula for 2,4-D is Cl2C6H3OCH2CO2H .
Chemical Reactions Analysis
Biological decomposition of pesticides like 2,4-D is an expressive and effective way for the removal of these compounds from the environment .
Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg. It is soluble in water up to 900 mg/L .
科学研究应用
大气化学和环境命运
氯代苯氧基酸,包括类似3-(2,4-二氯苯氧基)-5-三氟甲基吡啶-2-羧酸的化合物,已被研究其在大气化学中的作用。这些除草剂在经历OH氧化时,可能会产生各种化合物,其中一些可能比母体除草剂更或更少有毒。这氧化过程在这些杀虫剂的环境命运中起着作用 (Murschell & Farmer, 2018)。
合成和官能化
研究已探索了氯代和三氟甲基取代吡啶的合成和官能化。例如,类似化合物3-氯-2-(三氟甲基)吡啶已被转化为各种羧酸,展示了这些化合物在化学合成中的多功能性 (Cottet et al., 2004)。
晶体结构分析
类似于3-(2,4-二氯苯氧基)-5-三氟甲基吡啶-2-羧酸的化合物的晶体结构已被分析。这些研究有助于理解这些化合物的分子相互作用和性质,这对它们在各个领域的应用至关重要 (Ye & Tanski, 2020)。
抗菌活性
与3-(2,4-二氯苯氧基)-5-三氟甲基吡啶-2-羧酸结构相关的化合物已被合成并进行了抗菌活性测试。这展示了这些化合物在生物医学应用中的潜力 (Hunashal et al., 2012)。
作用机制
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .
Mode of Action
When applied in high concentrations, synthetic auxins like 2,4-D can cause uncontrolled, disorganized growth in susceptible plants, eventually leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to be metabolized by certain bacteria and fungi . The tfdA gene, for example, encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the first step of the 2,4-D degradation pathway .
Pharmacokinetics
2,4-d, a structurally similar compound, is known to be highly water-soluble . A study on 2,4-D in rats showed that after oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in susceptible plants, leading to their death . It’s also known to have toxic effects on non-target organisms when used indiscriminately .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and uptake of 2,4-D by organisms are strongly influenced by pH, temperature, and other environmental factors . The sensitivity of aquatic invertebrates to 2,4-D increases with temperature .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth regulation. The compound mimics natural plant hormones, specifically auxins, leading to uncontrolled growth in broadleaf weeds. It binds to auxin receptors, activating the auxin signaling pathway, which results in increased synthesis of abscisic acid and ethylene, and elevated levels of reactive oxygen species . These interactions disrupt normal cellular processes, leading to the herbicidal effects observed.
Cellular Effects
The cellular effects of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid are profound, particularly in plant cells. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound induces changes in the actin cytoskeleton, affecting cell shape and division . It also increases the production of reactive oxygen species, leading to oxidative stress and cellular damage. Additionally, the compound affects the levels of various plant hormones, further disrupting normal cellular functions .
Molecular Mechanism
At the molecular level, 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to auxin receptors, mimicking the action of natural auxins and activating the auxin signaling pathway . This activation leads to changes in gene expression, promoting uncontrolled cell growth and division. The compound also inhibits specific enzymes involved in cellular metabolism, further contributing to its herbicidal effects . The binding interactions with biomolecules and enzyme inhibition are crucial for its mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and disruption of normal cellular processes . The stability and degradation of the compound are important factors in understanding its long-term impact.
Dosage Effects in Animal Models
The effects of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Studies have shown dose-dependent hepatic, renal, and pancreatic damage in animal models exposed to the compound . These toxic effects highlight the importance of understanding the dosage thresholds and potential adverse effects of the compound.
Metabolic Pathways
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is involved in several metabolic pathways. It is metabolized by various enzymes, including those involved in the degradation of chlorinated aromatic compounds . The metabolic pathways include hydroxylation and dechlorination processes, leading to the formation of several metabolites . These metabolic processes are crucial for the detoxification and elimination of the compound from biological systems.
Transport and Distribution
The transport and distribution of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins . The compound is taken up by plant cells through active transport mechanisms and is distributed throughout the plant tissues. It accumulates in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and chloroplasts . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution affects the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-7-1-2-9(8(15)4-7)22-10-3-6(13(16,17)18)5-19-11(10)12(20)21/h1-5H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKKVIMQUAGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



